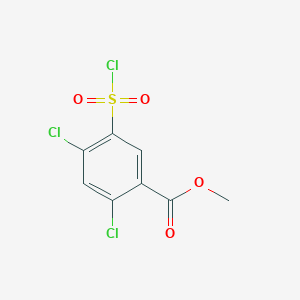![molecular formula C9H7N3O3 B1417829 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1282105-06-9](/img/structure/B1417829.png)
7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
“7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are key structural fragments of many antiviral agents .
Synthesis Analysis
The synthesis of such compounds often involves the use of the Dimroth rearrangement, which is a type of isomerization of heterocycles . A group of researchers developed a novel method for the synthesis of derivatives of this compound, which is based on the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl .Molecular Structure Analysis
The molecular structure of this compound involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The Dimroth rearrangement, which is often used in the synthesis of this compound, involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction involved in the synthesis of this compound . This rearrangement is catalyzed by acids and bases, and is accelerated by heat or light . The specific route by which the Dimroth rearrangement takes place depends on many factors, but in general, it involves three stages: formation of an adduct by an attack of the heterocyclic ring by a nucleophile, electrocyclic ring opening in the adduct followed by rotation around the single bond, and closure of the ring with the participation of other structural units .Scientific Research Applications
Chemical Synthesis and Derivatives
Various studies have focused on the synthesis and reactions of derivatives related to 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid. Kappe and Roschger (1989) explored the synthesis and reactions of Biginelli-compounds, which are closely related to the chemical structure . This study involved the investigation of various reactions including methylation, acylation, and the synthesis of pyrimido and thiazolo derivatives (Kappe & Roschger, 1989). Śladowska, Bartoszko-Malik, and Zawisza (1990) further explored the synthesis and properties of derivatives, highlighting the pharmacological activity of some compounds (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Structural and Conformational Studies
Studies like those by Nagarajaiah and Begum (2014) delve into structural modifications and conformational features of thiazolopyrimidines, which are structurally similar to the compound . Their research offers insights into the supramolecular aggregation and intermolecular interaction patterns of these compounds (Nagarajaiah & Begum, 2014).
Pharmacological Applications
The compound's derivatives have been studied for their pharmacological properties. For instance, Hanafy (2011) investigated the antifungal activity of pyrido[2,3-d]pyrimidine derivatives, which is relevant to the broader application of these compounds in medicinal chemistry (Hanafy, 2011). Similarly, studies like that by Temple et al. (1979) have examined the antiallergenic activity of related thieno[2,3-d]pyrimidine derivatives, indicating potential therapeutic applications (Temple et al., 1979).
Novel Heterocyclic Systems
Researchers like Muzychka et al. (2019) have employed pyrimidine derivatives in the synthesis of novel heterocyclic systems, showcasing the utility of these compounds in the development of new chemical entities (Muzychka et al., 2019).
Antioxidant Activity
The antioxidant properties of pyrido[2,3-d]pyrimidine derivatives have also been a subject of study. Quiroga et al. (2016) synthesized and examined the antioxidant activities of these compounds, contributing to the understanding of their potential health benefits (Quiroga et al., 2016).
Future Directions
properties
IUPAC Name |
7-methyl-4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-4-5(9(14)15)2-6-7(12-4)10-3-11-8(6)13/h2-3H,1H3,(H,14,15)(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVSMYULOWEOPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)NC=NC2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417746.png)
![3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1417747.png)
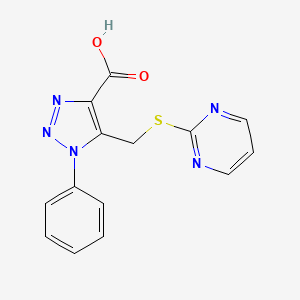
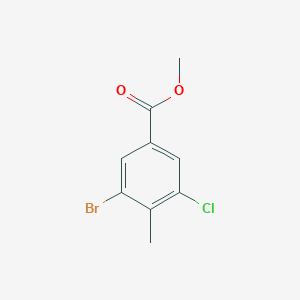

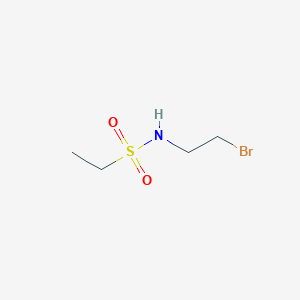

![1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1417759.png)
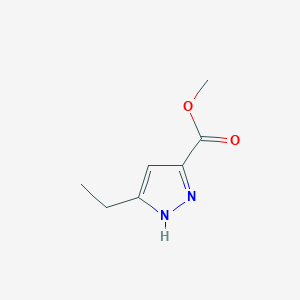
![3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1417761.png)
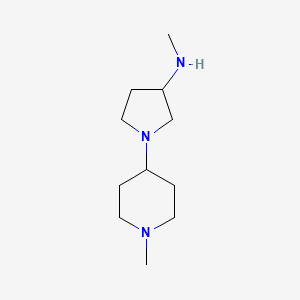
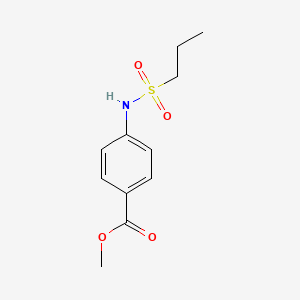
![N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine](/img/structure/B1417768.png)
